5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidines This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring, a thian-4-yl group attached to a piperidine ring, and a methyl group linking the piperidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate precursors.
Final Coupling Reaction: The piperidine intermediate is coupled with the pyrimidine ring using a methylating agent under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine
- 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1-carboxamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4S/c16-13-10-18-15(19-11-13)17-9-12-1-5-20(6-2-12)14-3-7-21-8-4-14/h10-12,14H,1-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMZJJHNFNBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=N2)Cl)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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